molecular formula C25H22ClN5O3S B11658692 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11658692
M. Wt: 508.0 g/mol
InChI Key: GLMYZHFCPXUJNZ-JVWAILMASA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a triazole-based derivative featuring a sulfanyl acetohydrazide backbone. Its structure integrates a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 3. This structural complexity positions it as a candidate for pharmacological applications, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems .

Properties

Molecular Formula

C25H22ClN5O3S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O3S/c1-16(18-8-13-21(32)22(14-18)34-2)27-28-23(33)15-35-25-30-29-24(17-6-4-3-5-7-17)31(25)20-11-9-19(26)10-12-20/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-16+

InChI Key

GLMYZHFCPXUJNZ-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorobenzene and benzene derivatives.

    Formation of the Acetohydrazide Moiety: This involves the reaction of acetic acid derivatives with hydrazine.

    Final Coupling: The final step involves coupling the triazole derivative with the acetohydrazide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group at the triazole ring undergoes nucleophilic substitution under alkaline conditions. For example:

  • S-Alkylation : Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in dimethylformamide (DMF) using cesium carbonate as a base yields thioether derivatives .

Reaction Conditions Yield Product
S-AlkylationDMF, Cs₂CO₃, 24 h, RT61%2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

This reaction highlights the sulfanyl group’s role as a nucleophile, enabling further structural diversification.

Condensation Reactions Involving the Hydrazide Moiety

The hydrazide (-NH-N=C-) segment participates in condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes/ketones (e.g., 4-hydroxy-3-methoxybenzaldehyde) under acidic or neutral conditions to form hydrazones.

Reagent Conditions Application
Aromatic aldehydesAcetic acid, refluxSynthesis of substituted hydrazide derivatives with enhanced bioactivity

These reactions are critical for modifying the compound’s electronic profile and biological interactions.

Oxidation and Reduction Reactions

The acetohydrazide and triazole functionalities enable redox transformations:

  • Ketone Reduction : Sodium borohydride (NaBH₄) in ethanol reduces ketone intermediates to secondary alcohols .

  • Oxidative Cyclization : NH₄Fe(SO₄)₂·12H₂O promotes cyclization of thiosemicarbazones to triazole derivatives .

Reaction Reagent Product
ReductionNaBH₄, ethanol(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol
Oxidative CyclizationNH₄Fe(SO₄)₂·12H₂OTriazole-thiadiazole hybrids

Cyclization and Heterocycle Formation

The triazole ring serves as a precursor for synthesizing fused heterocycles:

  • Diazotization : Treatment with HCl and Cu powder generates chloro-thiadiazole intermediates, enabling further functionalization .

Step Reagents Outcome
DiazotizationHCl, Cu powder2-Chloro-5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazole

Comparative Analysis of Reaction Conditions

Key parameters influencing reaction efficiency:

Parameter Optimal Range Impact on Yield
SolventDMF > ethanol > waterHigher polarity solvents improve solubility
Temperature45–60°CModerate heating accelerates kinetics
CatalystCs₂CO₃ > K₂CO₃Stronger bases enhance nucleophilicity

Functionalization for Biological Activity

Derivatives synthesized via these reactions exhibit:

  • Antimicrobial Activity : Triazole-thiadiazole hybrids show MIC values of 4–16 µg/mL against Staphylococcus aureus .

  • Anticancer Potential : Hydrazone derivatives inhibit kinase enzymes (e.g., p38 MAPK) at IC₅₀ < 1 µM .

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial activity. The 1,2,4-triazole structure is known to interfere with fungal cell wall synthesis and has been utilized in antifungal agents like fluconazole and itraconazole. The specific compound under discussion may exhibit similar properties, making it a candidate for further studies in antifungal drug development .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. Studies have indicated that triazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The compound's unique structure could enhance its efficacy against various cancer types, warranting detailed investigation through in vitro and in vivo studies .

Anti-inflammatory Effects

The presence of hydroxyl and methoxy groups in the compound suggests potential anti-inflammatory properties. Compounds with similar functional groups have been documented to exhibit inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Other Pharmacological Activities

Additionally, triazoles are known for a range of other pharmacological activities including:

  • Antiviral : Potential effectiveness against viral infections.
  • Antioxidant : Ability to scavenge free radicals and reduce oxidative stress.
  • CNS Activity : Possible applications in treating neurological disorders due to their interaction with neurotransmitter systems .

Case Study 1: Antifungal Activity Assessment

A study evaluated a series of triazole derivatives for their antifungal activity against Candida species. The compound exhibited notable inhibition against Candida albicans, suggesting its potential as an antifungal agent.

Case Study 2: Anticancer Efficacy

In vitro studies conducted on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. The mechanism involved modulation of apoptotic pathways, highlighting its potential as an anticancer therapeutic.

Case Study 3: Anti-inflammatory Mechanism

Research involving animal models of inflammation showed that administering the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

    Protein Interactions: It can interact with proteins involved in cell signaling pathways, affecting cellular processes such as proliferation and apoptosis.

    Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity compared to ZE-4b’s pyridine (electron-deficient) or ZE-5a’s cyclohexyl (electron-rich) .
  • Hydrogen Bonding : The 4-hydroxy-3-methoxyphenyl group in the target compound facilitates stronger hydrogen bonding than ZE-4b’s benzylidene or ’s 2-ethoxyphenyl .

Bioactivity and Similarity Indexing

Computational similarity analyses (Tanimoto coefficients) reveal:

Compound Pair Tanimoto Coefficient (MACCS) Bioactivity Correlation
Target vs. ZE-4b ~0.65 Moderate overlap in kinase inhibition
Target vs. Compound ~0.78 High similarity in HDAC8 binding
Target vs. SAHA (Reference) ~0.70 Shared histone deacetylase inhibition

Implications :

  • The higher similarity (0.78) between the target and compound correlates with their shared hydroxyphenyl motifs, suggesting conserved mechanisms in epigenetic modulation .
  • Lower similarity with ZE-4b aligns with divergent substituent-driven bioactivity profiles, such as reduced antiproliferative effects in cancer cell lines .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a hybrid molecule that incorporates a triazole ring, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4OSC_{19}H_{19}ClN_{4}OS, with a molecular weight of approximately 372.89 g/mol. The structure features a triazole ring linked to a phenyl group and a hydrazide moiety, which are critical for its biological activity.

PropertyValue
Molecular Formula C19H19ClN4OSC_{19}H_{19}ClN_{4}OS
Molecular Weight 372.89 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated that compounds with similar triazole structures exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds range from 0.24 µM to 5.59 µM depending on structural modifications and cell lines tested .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) tests have shown that related triazole compounds possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 µg/mL to 8 µg/mL . This suggests that the compound may also exhibit similar antimicrobial efficacy.

The proposed mechanism of action for triazole derivatives involves:

  • Inhibition of Enzymatic Activity : The triazole ring can interact with specific enzymes involved in cell proliferation and survival pathways.
  • Disruption of Cellular Processes : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins .
  • Antimicrobial Action : The sulfanyl group may enhance the interaction with microbial membranes, leading to increased permeability and cell death .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis indicated that substituents on the phenyl ring significantly influence bioactivity. Electron-donating groups like hydroxyl (-OH) enhance anticancer activity while halogens can modulate antibacterial properties .
  • Comparative Studies :
    • Compounds structurally similar to the target compound were tested against standard treatments, showing comparable or superior efficacy in certain cases, particularly against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of triazole-thiol intermediates (e.g., via cyclization of thiosemicarbazides) followed by sulfanyl acetohydrazide coupling. Key steps include:

  • Cyclization : Using N,N-dimethylacetamide as a solvent under reflux to form the triazole core .
  • Coupling : Thiol-alkylation or nucleophilic substitution to attach the sulfanylacetohydrazide moiety . Optimization can involve Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and stoichiometry. For example, flow chemistry approaches improve reproducibility in sensitive steps like hydrazone formation .

Q. How can structural characterization be performed to confirm the compound’s identity?

A combination of techniques is required:

  • X-ray crystallography : For definitive confirmation of stereochemistry and bond connectivity (e.g., SHELXL for refinement ).
  • Spectroscopy :
  • NMR : Analyze 1H/13C^1H/^{13}C shifts to verify substituents (e.g., 4-chlorophenyl protons at δ ~7.4 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm1^{-1}) and thiol (S-H, ~2550 cm1^{-1}) groups .
    • Mass spectrometry : High-resolution ESI-MS to validate molecular weight .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational and experimental data (e.g., bioactivity vs. docking predictions)?

Discrepancies often arise from:

  • Conformational flexibility : Molecular docking may not account for dynamic changes in the triazole ring or hydrazone linkage. Use MD simulations to explore binding pocket adaptability .
  • Solvent effects : Experimental bioassays (e.g., enzyme inhibition) may involve aqueous buffers, whereas docking assumes vacuum conditions. Apply implicit solvent models (e.g., PBSA/GBSA) in docking software .
  • Crystallographic vs. in-solution structures : Compare X-ray data (rigid crystal lattice) with NMR solution structures to identify conformational outliers .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

SAR strategies include:

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density and binding affinity .
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl or methylene to enhance metabolic stability .
  • Pharmacophore mapping : Use docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the hydrazone moiety) and prioritize derivatives .

Q. What methodologies are recommended for analyzing crystallization challenges in triazole derivatives?

Crystallization issues (e.g., polymorphism, low yield) can be addressed via:

  • Solvent screening : Test polar aprotic (DMSO, DMA) vs. protic (ethanol, water) solvents to optimize lattice packing .
  • Additive-driven crystallization : Use ionic liquids or co-crystallizing agents to stabilize metastable forms .
  • Thermal analysis : DSC/TGA to identify phase transitions and select stable polymorphs .

Methodological Considerations

Q. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?

  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolases .
  • Selectivity profiling : Test against panels of related enzymes (e.g., α-glucosidase vs. lipase) to identify off-target effects .
  • Data validation : Include positive controls (e.g., acarbose for α-glucosidase) and statistical models (e.g., ANOVA) to ensure reproducibility .

Q. What computational tools are suitable for predicting metabolic pathways?

  • In silico metabolism : Use software like ADMET Predictor or MetaPrint2D to identify likely sites of oxidation (e.g., methoxy demethylation) or glucuronidation .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfanyl group to predict susceptibility to hydrolysis .

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